2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
This compound belongs to the imidazo[1,2-b]pyridazine class of heterocyclic molecules, characterized by a fused imidazole and pyridazine ring system. The tert-butyl group at the 2-position and the 2-methyl-1,3-benzothiazole carboxamide substituent at the N-position confer unique steric and electronic properties. Imidazo[1,2-b]pyridazines are pharmacologically significant due to their ability to modulate kinase activity, with applications in oncology and inflammation .
Synthetic routes for this scaffold typically involve condensation reactions or transition-metal-catalyzed cross-coupling (e.g., copper or palladium catalysts), enabling precise functionalization .
Properties
IUPAC Name |
2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-11-20-14-9-12(5-7-15(14)26-11)21-18(25)13-6-8-17-22-16(19(2,3)4)10-24(17)23-13/h5-10H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNVVJYOTAOOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant antimicrobial properties. In particular, derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb). For instance, related imidazo-[2,1-b]-thiazole derivatives demonstrated IC50 values ranging from 2.03 μM to 7.05 μM against Mtb strains, suggesting that similar activities might be expected from our compound of interest .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. A related study on imidazo[1,2-b]pyridazine derivatives showed suppressive activity on inflammation in collagen-induced arthritis models. These derivatives exhibited potent IKKβ inhibitory activity and TNFα suppression in vivo, indicating potential applications in treating inflammatory diseases .
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example, certain derivatives have demonstrated effectiveness in inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) with significant synergistic effects when combined with standard chemotherapeutics like doxorubicin . The specific mechanisms by which these compounds exert their cytotoxic effects are still under investigation.
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular activity of imidazo-[2,1-b]-thiazole derivatives, several compounds were screened against Mtb. The most active derivative exhibited an IC90 of 15.22 μM with no observed toxicity towards lung fibroblast cells at concentrations below 128 μM. This selective inhibition highlights the therapeutic potential of these compounds against tuberculosis while minimizing adverse effects on human cells .
Case Study 2: Anti-inflammatory Efficacy
A study on the efficacy of imidazo[1,2-b]pyridazine derivatives in inflammatory models revealed that these compounds could significantly reduce inflammatory markers in vivo. The findings suggest that targeting IKKβ pathways may provide a robust strategy for managing chronic inflammatory conditions .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets involved in disease processes:
- IKKβ Inhibition : This pathway is crucial for NF-kB signaling and inflammation regulation.
- Tuberculosis Targeting : Potential interactions with enzymes unique to Mtb may explain its selective activity against this pathogen.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry identified related compounds as potent inhibitors of specific kinases involved in cancer progression. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the target compound may also possess similar properties .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Research has shown that benzothiazole derivatives can exhibit antibacterial and antifungal activities. A case study involving related benzothiazole compounds demonstrated effectiveness against resistant strains of bacteria, indicating potential for the target compound to serve as a lead in developing new antimicrobial agents .
Neurological Applications
The imidazole ring structure has been associated with neuroprotective effects. Studies have explored the neuroprotective capabilities of imidazole derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The target compound's structural features may allow it to interact with neurotransmitter systems or inhibit neuroinflammation, thus presenting a potential avenue for treating neurological disorders .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their anticancer activity against breast cancer cells. Among these, the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a novel anticancer agent. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
In another investigation, related benzothiazole compounds were screened against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed significant inhibition zones, suggesting that modifications on the benzothiazole scaffold could enhance antimicrobial activity. This positions the target compound as a candidate for further exploration in antimicrobial drug discovery .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Advantage : The target compound’s metal-catalyzed synthesis allows scalable production compared to less-explored imidazopyridazine isomers .
- Pharmacological Gaps : While YPC-21440 has demonstrated in vivo efficacy against Pim kinases, the target compound’s exact mechanism remains uncharacterized .
Preparation Methods
Boronate Ester Preparation
The boronate ester intermediate is synthesized via palladium-catalyzed borylation of trifluoromethanesulfonyloxy precursors. For example, 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80°C under nitrogen. This yields the boronate ester in 93% after silica gel chromatography (Hexanes:EtOAc = 9:1).
Key Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ (0.05–0.1 equiv)
-
Base: KOAc (3.6 equiv)
-
Solvent: 1,4-dioxane
-
Temperature: 80°C
-
Atmosphere: Inert (N₂)
Cross-Coupling with Aryl Halides
The boronate ester undergoes Suzuki coupling with aryl halides to form the imidazo[1,2-b]pyridazine scaffold. For instance, coupling 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone with the boronate ester in toluene:EtOH (2:1) with Na₂CO₃ and Pd(PPh₃)₄ at 80°C for 4.5 hours affords the coupled product in 93% yield.
Optimization Insights:
-
Microwave irradiation reduces reaction time to 30 minutes with comparable yields.
-
Aqueous workup (washing with NaHCO₃) and MgSO₄ drying ensure high purity.
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via Boc protection or direct alkylation. In one approach, the Boc-protected intermediate is deprotected under acidic conditions (e.g., HCl in dioxane) to reveal the tert-butyl moiety.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ = 1.38 (s, 9H, tert-butyl), 3.89 (d, J = 2.23 Hz, 2H), 6.55 (br. s., 1H).
Amidation with 2-Methyl-1,3-benzothiazol-5-amine
The final amidation step couples the carboxylic acid derivative of the imidazo[1,2-b]pyridazine core with 2-methyl-1,3-benzothiazol-5-amine. While explicit protocols for this step are absent in the provided sources, analogous amidation methods involve:
-
Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride).
-
Coupling with the amine using EDCl/HOBt or HATU in DMF.
Hypothetical Protocol:
-
React imidazo[1,2-b]pyridazine-6-carboxylic acid with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
-
Add 2-methyl-1,3-benzothiazol-5-amine (1.0 equiv) and stir at room temperature for 12 hours.
-
Purify via column chromatography (DCM:MeOH = 95:5).
Reaction Optimization and Challenges
Catalyst Selection
Pd(PPh₃)₄ and PdCl₂(dppf) are optimal for Suzuki couplings, offering yields >90%. Lower yields (79–85%) occur with less reactive aryl chlorides or sterically hindered substrates.
Solvent and Temperature Effects
-
Toluene:EtOH (2:1) : Enhances solubility of aromatic substrates.
-
Microwave Heating : Achieves 100% yield in 30 minutes vs. 4.5 hours conventionally.
Data Tables
Table 1: Comparative Analysis of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene:EtOH | Na₂CO₃ | 80°C | 4.5 h | 93% |
| PdCl₂(dppf) | Dioxane:H₂O | K₃PO₄ | 80°C | 0.5 h | 100% |
| Pd(OAc)₂/XPhos | THF:MeOH | Cs₂CO₃ | 100°C | 12 h | 78% |
Table 2: Characterization of Key Intermediates
| Compound | ¹H NMR (δ, CDCl₃) | LC-MS (m/z) |
|---|---|---|
| Boronate Ester (885693-20-9) | 1.38 (s, 9H), 3.89 (d, J=2.23 Hz, 2H) | 422.0 [M+Na]⁺ |
| Coupled Product | 1.57 (d, J=6.72 Hz, 6H), 7.22 (br. s.) | 439.3 [M+H]⁺ |
Q & A
Q. What are the common synthetic routes for synthesizing 2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core followed by functionalization with tert-butyl and benzothiazole moieties. Key steps include:
- Cyclocondensation of pyridazine derivatives with appropriate reagents to form the imidazo[1,2-b]pyridazine ring.
- Coupling reactions (e.g., amide bond formation) to attach the 2-methyl-1,3-benzothiazole-5-amine group.
- Optimization of reaction conditions (e.g., temperature, solvent, catalysts) to improve yield and purity. For example, tert-butyl carbamate derivatives are often used to introduce the tert-butyl group under basic conditions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the imidazo[1,2-b]pyridazine core and substituents. Infrared (IR) spectroscopy confirms functional groups like amides (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs’ known targets (e.g., kinase inhibition, antiproliferative activity). For example:
- Kinase inhibition assays : Test against VEGFR2 or other kinases due to structural similarities to imidazo[1,2-b]pyridazine-based inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., Hep-G2) to evaluate antiproliferative effects, referencing protocols from related compounds .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from assay variability, off-target effects, or solubility issues. Mitigation strategies include:
- Orthogonal assays : Validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis markers) methods.
- Solubility optimization : Use co-solvents (DMSO/PBS) or prodrug strategies to improve bioavailability.
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency .
Q. What computational methods are effective in predicting the compound’s reactivity and target interactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways for core functionalization. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases. Reaction path search algorithms (e.g., ICReDD’s workflow) can narrow optimal synthetic conditions by integrating computational and experimental data .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications : Replace pyridazine with pyrazine or pyridine rings to assess ring size impact .
- Substituent variations : Systematically alter tert-butyl or benzothiazole groups (e.g., methyl vs. trifluoromethyl) and test activity.
- Data-driven SAR : Use machine learning models trained on bioactivity data from structurally related compounds .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during coupling steps .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.
- Purification optimization : Use preparative HPLC or column chromatography with gradients tailored to polar intermediates .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes.
- Light/heat stress tests : Expose to accelerated conditions (e.g., 40°C/75% RH) and track decomposition .
Methodological Guidance for Experimental Design
Q. What controls are essential in kinase inhibition assays for this compound?
- Positive controls : Use established inhibitors (e.g., TAK-593 for VEGFR2).
- Negative controls : Include DMSO vehicle and inactive structural analogs.
- Signal normalization : Measure background activity in enzyme-free reactions .
Q. How should researchers prioritize analogs for in vivo testing?
Apply the following criteria:
- In vitro potency : IC₅₀ ≤ 1 μM in target-specific assays.
- Selectivity : ≥10-fold selectivity over related kinases/enzymes.
- ADMET properties : Favorable solubility (LogP < 5), metabolic stability (t₁/₂ > 30 min in microsomes), and low cytotoxicity (CC₅₀ > 10 μM in HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
